8-Methoxyquinoxalin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxyquinoxalin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-7-4-2-3-6-9(7)12-8(10)5-11-6/h2-5H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZYFAAFDWVDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=C(N=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310828 | |
| Record name | 8-Methoxy-2-quinoxalinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659729-71-2 | |
| Record name | 8-Methoxy-2-quinoxalinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=659729-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxy-2-quinoxalinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 8 Methoxyquinoxalin 2 Amine Scaffold
Functionalization at the Amino Moiety (C-2)
The primary amino group at the C-2 position is a key site for functionalization, allowing for the introduction of a wide array of substituents through various chemical reactions. This moiety is amenable to derivatization techniques commonly used for primary amines. iu.edunih.gov
Key functionalization reactions include:
Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is fundamental for creating peptide-like linkages or for introducing specific acyl groups to modulate the molecule's properties. The formation of amides from the related 8-aminoquinoline (B160924) scaffold is a well-established strategy in organic synthesis. wikipedia.orgsci-hub.se
Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamides. This reaction, often part of the Hinsberg test for distinguishing amines, allows for the attachment of sulfonyl groups, which are important pharmacophores in medicinal chemistry. msu.edu
Alkylation: While direct alkylation can be challenging to control due to the potential for multiple substitutions, it can be achieved under specific conditions to yield secondary or tertiary amines. msu.edu
Formation of Schiff Bases: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases). These compounds are versatile intermediates and are often used in the synthesis of more complex heterocyclic systems or as ligands for metal complexes. ekb.eg
These derivatization methods allow chemists to modify the scaffold's steric and electronic properties, which is crucial for developing new compounds with specific functions.
Table 1: Representative Reactions for Functionalization of the C-2 Amino Group
| Reaction Type | Reagent Example | Functional Group Formed |
| Acylation | Acetyl Chloride | Amide (-NH-CO-CH₃) |
| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide (-NH-SO₂-Ph) |
| Schiff Base Formation | Benzaldehyde | Imine (-N=CH-Ph) |
Substituent Effects on the Quinoxaline (B1680401) Ring (e.g., Methoxy (B1213986) Group at C-8)
The substituents on the quinoxaline ring play a critical role in modulating its reactivity. The methoxy group (-OCH₃) at the C-8 position significantly influences the electronic properties of the scaffold.
As a strong electron-donating group, the C-8 methoxy group increases the electron density of the fused benzene (B151609) ring, particularly at the ortho and para positions relative to its location. This electronic enrichment affects the susceptibility of the aromatic ring to electrophilic substitution reactions, should conditions overcome the generally electron-deficient nature of the pyrazine (B50134) ring.
Formation of Quinoxaline Hybrid Scaffolds
The 8-Methoxyquinoxalin-2-amine scaffold is an excellent platform for constructing larger, hybrid molecules that integrate the quinoxaline core with other important chemical moieties.
The fusion of the quinoxaline ring with other heterocyclic systems like oxadiazoles (B1248032) and thiazoles has led to the development of novel molecular architectures. mdpi.com
Oxadiazole Hybrids: 1,3,4-Oxadiazoles can be synthesized from the this compound scaffold. A common synthetic route involves converting the C-2 amino group into a hydrazine (B178648) derivative. This intermediate can then undergo cyclization with various reagents, such as carboxylic acids or orthoesters, to form the five-membered oxadiazole ring. The resulting quinoxaline-oxadiazole hybrids combine the chemical features of both ring systems. mdpi.comresearchgate.net
Thiazole (B1198619) Hybrids: The 2-aminothiazole (B372263) moiety is a significant pharmacophore found in many bioactive compounds. nih.govresearchgate.netnih.gov The Hantzsch thiazole synthesis provides a classic method for creating these hybrids. derpharmachemica.com In this approach, a thiourea (B124793) derivative, prepared from this compound, is condensed with an α-haloketone to construct the thiazole ring directly onto the quinoxaline scaffold.
The nitrogen atoms within the quinoxaline ring system make it an effective scaffold for designing ligands for coordination chemistry. wikipedia.org A coordination complex consists of a central metal ion surrounded by and bonded to ligands. wikipedia.org
The this compound structure offers multiple potential coordination sites:
The two nitrogen atoms of the pyrazine ring.
The nitrogen atom of the C-2 amino group.
The oxygen atom of the C-8 methoxy group.
This arrangement allows the molecule to act as a bidentate or potentially a tridentate ligand, forming stable chelate complexes with a variety of transition metals. nih.gov The formation of Schiff bases from the C-2 amino group can further expand the coordinating ability of the resulting ligands. ekb.egnih.gov The study of such metal complexes is significant, as the coordination of a metal ion can dramatically alter the electronic properties and biological activity of the organic ligand. researchgate.net
Table 2: Potential Metal Coordination Sites on this compound
| Potential Donor Atom | Location | Type |
| Nitrogen | Pyrazine Ring (N-1) | Lone Pair Donor |
| Nitrogen | Pyrazine Ring (N-4) | Lone Pair Donor |
| Nitrogen | Amino Group (C-2) | Lone Pair Donor |
| Oxygen | Methoxy Group (C-8) | Lone Pair Donor |
Redox Chemistry of Quinoxaline Derivatives
Quinoxaline derivatives are recognized for their interesting electronic and redox properties, making them attractive as electron-transporting materials in organic electronics. beilstein-journals.org Their strong electron-accepting nature is a key characteristic.
The redox behavior of the quinoxaline scaffold is characterized by its ability to accept electrons, which is reflected in its low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. beilstein-journals.org This property facilitates efficient electron injection and transport. The substituents on the ring can tune these redox properties; for example, electron-withdrawing groups can lower the LUMO energy further, enhancing electron-accepting capabilities.
The structurally related 8-quinolinol has been studied for its redox properties using techniques like cyclic voltammetry. nih.gov Such studies reveal that these scaffolds can exhibit significant antioxidant activity, which is tied to their reducing properties. nih.gov The this compound scaffold is expected to possess a similarly rich redox chemistry, influenced by both the electron-deficient pyrazine ring and the electron-donating substituents on the benzene ring.
Chemo- and Regioselective Transformations of Quinoxaline Derivatives
The presence of multiple reactive sites on the this compound scaffold makes chemo- and regioselectivity crucial considerations in its derivatization.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, the acylation or sulfonylation of the C-2 amino group can typically be achieved without affecting the methoxy group or the aromatic rings, demonstrating high chemoselectivity.
Regioselectivity involves the preferential reaction at one specific position on the molecule. In the quinoxaline ring, nucleophilic substitution reactions on 2-monosubstituted derivatives often occur selectively at the C-3 position. nih.gov Furthermore, modern C-H functionalization methods have been developed for the regioselective introduction of substituents at specific carbon atoms on the quinoline (B57606) and azine rings, such as the C-2 position. researchgate.netresearchgate.net These advanced synthetic techniques allow for precise control over the derivatization of the quinoxaline core.
Structure Activity Relationship Sar Studies of 8 Methoxyquinoxalin 2 Amine and Analogues
Impact of Substituent Position and Electronic Properties on Biological Activity Profiles
While direct SAR studies on the 8-methoxy group in 8-Methoxyquinoxalin-2-amine are not extensively detailed in the available literature, its role can be inferred from studies on related quinoxaline (B1680401) and quinoline (B57606) structures. The methoxy (B1213986) group is a strong electron-donating group (EDG) through resonance and can significantly modulate the electronic character of the aromatic system.
In a study on quinoxaline benzothiazole (B30560) sulfonamide derivatives, it was found that the presence of a strong EDG like a methoxy group on the benzene (B151609) ring increased the diuretic activity. mdpi.com The activity profile followed the order –OCH₃ > -N(CH₃)₂ > -NO₂, clearly indicating that electron-donating properties enhance this specific biological function, whereas electron-withdrawing groups (EWG) diminish it. mdpi.com Conversely, in other contexts, the effect can be opposite. For instance, in a series of mono-substituted quinoxaline ureas designed as NFκB inhibitors, replacing an electron-donating -OCH₃ group with an electron-withdrawing -CF₃ group led to an improvement in activity. nih.gov Similarly, for certain anticancer quinoxaline derivatives, the presence of electron-releasing groups like OCH₃ was found to decrease activity. mdpi.com
The position of the methoxy group is also critical. In the closely related 8-aminoquinoline (B160924) antimalarials, the presence of a methoxy group at the C6 position is a long-established feature for enhancing tissue schizontocidal activity. who.int This suggests that the placement of an EDG on the benzene portion of the fused heterocyclic system can be vital for specific biological activities. Therefore, the methoxy group at position 8 in this compound is expected to increase the electron density of the quinoxaline ring system, which could enhance binding to specific biological targets through favorable electronic interactions, although its ultimate effect is context-dependent on the target and the specific biological activity being measured.
Table 1: Effect of Electronic Properties of Substituents on Quinoxaline Activity
| Compound Series | Substituent | Electronic Effect | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Quinoxaline Benzothiazole Sulfonamides | -OCH₃ | Electron-Donating (EDG) | Increased diuretic activity | mdpi.com |
| Quinoxaline Benzothiazole Sulfonamides | -NO₂ | Electron-Withdrawing (EWG) | Decreased diuretic activity | mdpi.com |
| Mono-substituted Quinoxaline Ureas | -OCH₃ | Electron-Donating (EDG) | Lower NFκB inhibition | nih.gov |
| Mono-substituted Quinoxaline Ureas | -CF₃ | Electron-Withdrawing (EWG) | Improved NFκB inhibition | nih.gov |
The amino group at the C2 position of the quinoxaline scaffold is a key feature in many biologically active derivatives. Its basicity and hydrogen-bonding capabilities often play a pivotal role in target recognition and binding. Numerous synthetic quinoxaline derivatives containing a 2-amino group have demonstrated significant medicinal properties, particularly as kinase inhibitors with anti-proliferative effects. rsc.org
SAR studies on a series of anticancer quinoxaline derivatives revealed that the presence of an NH or N-methyl group at the second position of the quinoxaline nucleus is essential for activity. mdpi.com This highlights the importance of the hydrogen-bond donating capacity of the amino group for the observed biological effects. Further derivatization of the 2-amino group, for instance by creating amide linkers (NH-CO), has been shown to increase anticancer activity, whereas aliphatic linkers at the same position led to a decrease in potency. mdpi.com This suggests that the rigidity and electronic nature of the linkage at C2 are critical for optimal interaction with the biological target.
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it governs the complementarity between the ligand and its receptor binding site. For quinoxaline derivatives, conformational flexibility or rigidity can significantly impact their efficacy.
Studies on quinoxaline-containing peptide antibiotics, such as triostin (B1172060) A and echinomycin, have revealed the existence of multiple, slowly interconverting conformers in solution. nih.gov This conformational heterogeneity is attributed to hindered rotation around N-methylated peptide bonds within their structures. nih.gov The rate of interconversion between these conformers was found to be dependent on the degree of N-methylation and the solvent polarity. nih.gov While this compound is a smaller, less complex molecule, the principle remains relevant. The rotation of the methoxy and amino substituents can be influenced by the surrounding chemical environment and intramolecular interactions. The preferred conformation will dictate the spatial orientation of key pharmacophoric features, thereby affecting the molecule's ability to fit into a specific binding pocket. Computational studies, such as molecular dynamics simulations, are often employed to predict the most stable conformations and to understand how these conformers interact with target proteins. nih.govtandfonline.com
Elucidation of Key Pharmacophoric Features within the Quinoxaline Scaffold
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the quinoxaline scaffold, several key pharmacophoric features have been elucidated for various targets.
A pharmacophore mapping study on quinoxaline derivatives as aldose reductase 2 (ALR2) inhibitors generated a five-point hypothesis, designated AADRR. nih.gov This model consists of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R). nih.govtandfonline.com This highlights the importance of hydrogen bonding and π-π stacking interactions for ALR2 inhibition.
Molecular docking studies have further refined these models. For quinoxaline-based VEGFR-2 inhibitors, key interactions include hydrogen bonds with specific amino acid residues like ASP 1044 and GLU 883 in the receptor's active site. ekb.eg For a series of novel quinoxaline-based inhibitors of sPLA2 and α-glucosidase, the sulfonohydrazide moiety was identified as a crucial pharmacophoric feature responsible for binding. nih.gov These studies collectively underscore that the quinoxaline ring often serves as a central scaffold, positioning hydrogen bond donors/acceptors and hydrophobic/aromatic groups in a precise geometry for effective target engagement.
Comparative SAR Analysis with Other Quinoxaline Derivatives
Comparing the SAR of different series of quinoxaline derivatives provides valuable insights into how modifications to the core structure and its substituents affect biological activity.
One study conducted a hit-to-lead optimization of a quinoxaline analog (13-197) for pancreatic cancer therapy. nih.gov This led to the identification of a novel quinoxaline urea (B33335) analog (84) that was approximately 2.5-fold more potent in TNFα-induced NFκB inhibition and 4-fold more potent in inhibiting cancer cell growth. nih.gov The key modification was the introduction of a specific urea moiety, which significantly improved both potency and oral bioavailability. nih.gov
In the development of anticancer agents, the nature of the group attached to the quinoxaline nucleus is critical. As shown in the table below, linking a urea moiety to the quinoxaline core can confer potent activity. In contrast, derivatives containing sulfonamide and thiourea (B124793) groups were found to be inactive against the same cancer cell lines, demonstrating the high sensitivity of the biological activity to the type of substituent. mdpi.com
Table 2: Comparative Activity of Quinoxaline Derivatives Against MCF-7 Cancer Cell Line
| Compound ID | Core Structure | Key Substituent Moiety | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|---|
| Compound 11 | Quinoxaline | Urea with 4-chloro substitution | 9 | mdpi.com |
| Compound 12 | Quinoxaline | Thiourea | Inactive | mdpi.com |
| Compound 13 | Quinoxaline | Sulfonamide | Inactive | mdpi.com |
Furthermore, a comparative analysis of quinoxaline–arylfuran derivatives showed that compounds with the quinoxaline scaffold generally exhibited higher antitumor activity than analogues where the quinoxaline was replaced with a naphthalene (B1677914) ring. nih.gov This reinforces the privileged nature of the quinoxaline scaffold for this particular biological target.
Based on the conducted research, there is a significant lack of specific scientific literature detailing the molecular mechanisms of action for the chemical compound “this compound” across the outlined categories. The available research focuses on structurally related but distinct compounds, such as quinoline and quinazoline (B50416) derivatives, or provides general information about the biological targets without specific data on their interaction with this compound.
Consequently, it is not possible to provide a detailed, scientifically accurate article on the modulatory effects and cellular interference of this compound as per the requested outline. Attributing findings from other compounds to this compound would be scientifically inaccurate. Further research and specific in vitro and cellular studies are required to elucidate the specific molecular mechanisms of this compound.
Molecular Mechanisms of Action in Vitro and Cellular Studies
Interference with Cellular Processes
Effects on Membrane Integrity (Cellular)
Studies on structurally related quinoxaline (B1680401) derivatives suggest that a key mechanism of action involves the disruption of cellular membrane integrity. nih.gov Mechanistic investigations into potent antibacterial quinoxaline compounds, specifically those with C-2 amine substitutions, have shown that they exert their effects by compromising the structural integrity of the bacterial cell membrane. nih.gov This damage leads to the leakage of essential intracellular constituents, ultimately resulting in bacterial cell death. nih.gov The disruption of membrane permeability is a mechanism also observed in other antimicrobial compounds, such as the naphthoquinone derivative 5,8-dihydroxy-1,4-naphthoquinone, which was found to significantly disrupt membrane permeability in various microorganisms. mdpi.com This mode of action, targeting the physical structure of the cell membrane, is a critical aspect of the compound's broader antimicrobial and antiparasitic potential.
Protein Target Identification and Validation (Non-Enzymatic)
Interaction with Transcription Factors (e.g., HIF-1α, VEGF, p21)
The interaction with non-enzymatic protein targets, particularly transcription factors involved in key cellular processes, is a significant area of investigation for quinoxaline-based compounds. Hypoxia-inducible factor-1α (HIF-1α) is a major transcription factor that plays a crucial role in cellular adaptation to hypoxic conditions, a state often found in solid tumors. nih.gov HIF-1α regulates the expression of numerous genes involved in angiogenesis, metabolic reprogramming, and tumor progression. nih.gov
One of the primary genes upregulated by HIF-1 is the Vascular Endothelial Growth Factor (VEGF). nih.gov Under hypoxic conditions, HIF-1α binds to the hypoxia-response element (HRE) within the VEGF promoter, enhancing its transcription. nih.gov This activation of the HIF-1α/VEGF signaling pathway is critical for promoting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. nih.govnih.gov The investigation into how compounds like 8-Methoxyquinoxalin-2-amine might modulate the activity of transcription factors such as HIF-1α and, consequently, the expression of proteins like VEGF and the cell cycle regulator p21, is central to understanding their potential therapeutic applications.
Binding to Other Intracellular Targets
Beyond transcription factors, another proposed mechanism of action for quinoxaline and related heterocyclic compounds is the chelation of intracellular metal ions. nih.govmdpi.com Compounds like 8-hydroxyquinolines are known to exert antimicrobial effects through their ability to bind essential metal ions such as iron, copper, manganese, magnesium, and zinc. nih.govmdpi.com This chelation can disrupt the homeostasis of these vital nutrients within the microbial cell. mdpi.com By sequestering these ions, the compound can inhibit the function of numerous metalloproteins and enzymes that are critical for cellular processes, including DNA replication and RNA synthesis, without directly inhibiting the enzymes themselves. nih.gov For instance, the inhibition of viral RNA-dependent DNA polymerase by some bihalogenated 8-hydroxyquinolines has been attributed to the chelation of copper. nih.gov This non-enzymatic interaction represents a significant potential intracellular targeting strategy.
Investigating Mechanisms of Antimicrobial and Antiparasitic Action (In Vitro)
The antimicrobial and antiparasitic actions of this compound and related compounds are investigated through several in vitro mechanisms.
Antimicrobial Mechanisms: The primary mechanism identified for potent C-2 amine-substituted quinoxalines is the disruption of bacterial membrane integrity. nih.gov This leads to a loss of cellular contents and viability. nih.gov Time-kill kinetic studies have shown that at sufficient concentrations, these compounds can be bactericidal. nih.gov A second important mechanism is the chelation of essential metal ions, which deprives microbes of critical nutrients and disrupts vital enzymatic processes. nih.govmdpi.com This dual-action potential—compromising membrane structure while also interfering with intracellular metal homeostasis—makes these compounds robust antimicrobial agents. The effectiveness of related compounds has been demonstrated against a range of bacteria, including drug-resistant strains. nih.gov
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| S. aureus | 4–16 |
| B. subtilis | 8–32 |
| MRSA | 8–32 |
| E. coli | 4–32 |
Antiparasitic Mechanisms: While direct studies on this compound are specific, the mechanisms of related antiparasitic drugs provide a framework for its potential action. ebsco.com Key mechanisms for antiparasitic agents include damaging the cellular membrane of the parasite, which can cause paralysis and expose antigens to the host immune system. ebsco.com Another pathway is the disruption of the parasite's energy metabolism or mitochondrial function. ebsco.com Given the demonstrated ability of quinoxaline derivatives to disrupt bacterial membranes, it is plausible that they exert their antiparasitic effects through a similar mechanism of action, leading to a loss of membrane integrity in parasites like protozoa and helminths. nih.govebsco.com
Exploring Antiviral Mechanisms (In Vitro)
The antiviral potential of this compound can be explored through several established mechanisms of action common to antiviral drugs. youtube.com The viral life cycle presents multiple stages that can be targeted for inhibition. nih.gov
Potential antiviral mechanisms include:
Inhibition of Viral Entry: This can be achieved by preventing the virus from attaching to host cell receptors or by blocking the fusion of the viral envelope with the host cell membrane. youtube.comnih.gov
Blocking Viral Uncoating: Some antiviral agents work by stabilizing the viral capsid, which prevents the release of the viral genome into the host cell's cytoplasm. ebsco.com
Inhibition of Genome Replication: This is a common target for antiviral drugs, many of which are nucleoside analogs that act as chain terminators during the synthesis of viral DNA or RNA, thereby inhibiting viral polymerases. youtube.comebsco.comnih.gov
Interference with Protein Synthesis: Antisense molecules can bind to viral mRNA, blocking its translation into essential viral proteins. youtube.com
Metal Chelation: The ability of quinoline (B57606) and quinoxaline structures to chelate metal ions is also relevant in an antiviral context. nih.gov Certain viral enzymes, such as RNA-dependent DNA polymerase, are metalloenzymes, and their function can be inhibited by compounds that sequester their essential metal cofactors like copper, manganese, or zinc. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.
Density Functional Theory (DFT) is a common method used to investigate the electronic structure of molecules. Such calculations would provide insights into the distribution of electrons within 8-Methoxyquinoxalin-2-amine, revealing key information about its geometry, stability, and spectroscopic properties. The presence of the methoxy (B1213986) and amine groups on the quinoxaline (B1680401) core would significantly influence the electron density distribution, which is a critical determinant of the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of reactivity prediction. The energy gap between the HOMO and LUMO would indicate the chemical reactivity and kinetic stability of this compound. A smaller energy gap would suggest higher reactivity. Furthermore, the localization of these orbitals on specific atoms or regions of the molecule would predict the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps would further complement this by visualizing the electron-rich and electron-poor regions, offering clues about potential intermolecular interactions.
| Computational Parameter | Hypothetical Value/Observation for this compound | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability. |
| MEP - Negative Region | Around the nitrogen atoms of the quinoxaline ring and the oxygen of the methoxy group. | Potential sites for electrophilic attack and hydrogen bond acceptance. |
| MEP - Positive Region | Around the amine group's hydrogen atoms. | Potential sites for nucleophilic attack and hydrogen bond donation. |
This table presents hypothetical data for illustrative purposes, as specific research on this compound is not available.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Molecular docking simulations would be employed to predict how this compound might bind to the active site of a specific protein, such as a kinase or a receptor. These studies would generate a binding score, indicating the strength of the interaction, and visualize the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. The methoxy and amine groups would likely play a crucial role in forming specific interactions with amino acid residues in a protein's binding pocket.
Virtual screening involves docking large libraries of compounds against a biological target to identify potential hits. If this compound were included in such a library, its docking score against various targets could suggest potential, previously unknown biological activities. This in silico approach can accelerate the discovery of new applications for existing compounds.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights that are not available from static models. An MD simulation of this compound, either in solution or bound to a protein, would reveal its conformational flexibility and the stability of its interactions. For a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking and calculate binding free energies, providing a more accurate estimation of the binding affinity.
Conformational Dynamics and Stability of Ligand-Target Complexes
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the conformational dynamics of a ligand, such as this compound, when it binds to its biological target (e.g., an enzyme or receptor). These simulations can reveal how the ligand-target complex changes shape, the stability of the binding pose, and the key intermolecular interactions—such as hydrogen bonds and hydrophobic contacts—that maintain the complex's integrity. By understanding these dynamic behaviors, researchers can assess the stability of the interaction and predict how modifications to the ligand might enhance binding.
A review of the scientific literature indicates that specific studies detailing the conformational dynamics and stability of ligand-target complexes involving this compound have not been published.
Understanding Binding Free Energies
Binding free energy is a critical thermodynamic parameter that quantifies the strength of the interaction between a ligand and its target, also known as binding affinity. Computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and more rigorous techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are employed to calculate these energies. researchgate.netnih.gov These calculations help researchers to rank different compounds based on their predicted affinity and to understand the energetic contributions of various parts of the molecule to the binding event. researchgate.net A lower, more negative binding free energy value typically corresponds to a stronger, more stable interaction.
There are no publicly available research findings that report the calculated binding free energies for this compound with any specific biological target.
In Silico Prediction of Absorption and Distribution Characteristics
Before a compound can exert a therapeutic effect, it must be absorbed into the bloodstream and distributed to its site of action. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the research process. researchgate.net These predictive models use the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters that influence its absorption and distribution. Key predicted properties often include:
Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Penetration: Predicts the likelihood of a compound crossing the protective barrier surrounding the brain, which is crucial for drugs targeting the central nervous system.
Plasma Protein Binding (PPB): Estimates the degree to which a compound will bind to proteins in the blood. This is important as only the unbound fraction of a drug is typically active.
These predictions serve as valuable guidance for researchers, helping to identify potential liabilities and prioritize compounds for further experimental testing. Based on available literature, a specific in silico ADME analysis for this compound has not been reported.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of molecules with known activities, QSAR models can identify the key structural features (descriptors) that are positively or negatively correlated with the desired biological effect. Once a predictive QSAR model is developed and validated, it can be used to estimate the activity of new, untested compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts.
A search of scientific databases found no published QSAR models that have been specifically developed or validated using this compound as part of the training or test set.
Advanced Research Applications Beyond Direct Therapeutic Use
Quinoxaline (B1680401) Derivatives as Ligands in Catalysis
The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core provide excellent coordination sites for metal ions, making quinoxaline derivatives highly effective as controlling ligands in catalysis. znaturforsch.com Their electronic and steric properties can be finely tuned through substitution, allowing for the rational design of catalysts with specific activities and selectivities.
The synthesis of quinoxaline derivatives for catalytic applications often involves the condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds. orientjchem.orgnih.govisca.in Modern synthetic strategies increasingly employ novel catalytic methods to improve efficiency, yield, and environmental friendliness. A variety of catalysts have been developed for the synthesis of the quinoxaline scaffold itself, which can then be functionalized to act as a ligand. orientjchem.org
Researchers have successfully used transition metal-doped carbon aerogels (e.g., containing Mo, Fe, Co, or Cu) as sustainable and selective catalysts for quinoxaline synthesis. ugr.esuned.es These heterogeneous catalysts offer advantages such as ease of separation and potential for recycling. rsc.org For instance, a molybdenum-doped carbon aerogel (Mo-500) proved to be a highly efficient catalyst for producing quinoxaline from o-phenylenediamine (B120857) and an α-hydroxy ketone. ugr.esuned.es Other effective catalytic systems include alumina-supported heteropolyoxometalates, which facilitate high yields of quinoxaline derivatives under mild, room-temperature conditions. nih.gov Nanomaterials, such as monoclinic zirconia nanoparticles and silica (B1680970) nanoparticles, have also been employed as heterogeneous catalysts, offering high activity, selectivity, and reusability. rsc.org
Once synthesized, these quinoxaline derivatives can act as ligands in new catalytic systems. For example, amino- and hydrazino-substituted quinoxalines have been synthesized to study their complexation with zinc(II) ions, leading to the formation of complexes that are active in the catalytic copolymerization of CO2 and cyclohexene (B86901) oxide. znaturforsch.com The structure of the quinoxaline ligand has a significant influence on the catalytic activity and selectivity of the resulting metal complex. znaturforsch.com
| Catalyst Type | Key Features | Reaction Conditions | Reference |
|---|---|---|---|
| Transition Metal-Doped Carbon Aerogels (e.g., Mo-500) | Sustainable, selective, heterogeneous | Aerobic conditions, 100°C in toluene | ugr.esuned.es |
| Alumina-Supported Heteropolyoxometalates (e.g., AlCuMoVP) | High yield, heterogeneous | Room temperature (25°C) in toluene | nih.gov |
| Silica Nanoparticles (SiO₂) | Solvent-free, short reaction times | Room temperature | rsc.org |
| Monoclinic Zirconia Nanoparticles | Heterogeneous, reusable | Not specified | rsc.org |
| Zinc Triflate (Zn(OTf)₂) | Green chemistry catalyst, high yield (90%) | Room temperature in acetonitrile | ijpsjournal.commdpi.com |
The defined geometry and tunable electronic nature of quinoxaline-based ligands make them promising candidates for controlling stereoselectivity in chemical reactions. By modifying the substituents on the quinoxaline ring, it is possible to create a chiral environment around the metal center of a catalyst. This chirality can then be transferred during a catalytic cycle to produce a desired stereoisomer of a product.
For example, in the zinc-catalyzed copolymerization of CO2 with cyclohexene oxide, novel quinoxaline derivatives were employed as controlling ligands. znaturforsch.com The resulting zinc complex demonstrated excellent selectivity, with 96.5% carbonate units identified in the final polymer. znaturforsch.com This high degree of selectivity indicates that the ligand structure effectively directs the reaction pathway, a foundational principle for achieving stereoselectivity in other synthetic transformations. While this specific example focuses on regioselectivity, it underscores the potential of these ligands to be adapted for stereoselective applications by incorporating chiral elements into their design.
Quinoxalines in Materials Science Research
The rigid, planar, and electron-deficient nature of the quinoxaline ring system makes it an attractive building block for advanced materials with unique electronic and optical properties.
Quinoxaline derivatives are widely investigated as emitters in organic light-emitting diodes (OLEDs), particularly for yellow, orange, and red light emission, due to their inherent narrow band gaps and high thermal stability. researchgate.net Many high-performance materials are based on a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture, where the electron-deficient quinoxaline core serves as the acceptor. researchgate.netrsc.org
For instance, a multifunctional luminescent material named TQT, which uses quinoxaline as an acceptor and triphenylamine (B166846) as a donor in a D-A-D structure, exhibits high-contrast, polymorph-dependent emission from green to red. rsc.org Another study detailed three thermally activated delayed fluorescence (TADF) compounds designed with a 1,2,3,4-tetrahydrophenazine (B181566) (quinoxaline-based) acceptor and various donors. rsc.org These materials achieved a high external quantum efficiency (EQE) of up to 15.3% and a maximum brightness of 36,480 cd/m² in OLED devices, demonstrating their significant potential in optoelectronics. rsc.org The performance of these materials is highly dependent on the molecular structure, with extensions in conjugation length leading to luminescence shifts to longer wavelengths. researchgate.net
| Compound | Structure Type | Max. External Quantum Efficiency (EQE) | Max. Brightness (cd/m²) | Reference |
|---|---|---|---|---|
| PTZ-TTPZ | TADF Emitter | 15.3% | 36,480 | rsc.org |
| D-π-A-π-D Systems | Fluorescent Emitter | Up to 7% (doped) | Not specified | researchgate.net |
| TQT | D-A-D Emitter | Not specified | Not specified | rsc.org |
Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. rsc.org The defined structure and predictable geometry of quinoxaline make it an excellent building unit for creating robust and functional COFs. nih.gov
Researchers have developed synthetic protocols for preparing highly ordered, two-dimensional nanoporous COFs based on a quinoxaline backbone. nih.gov These frameworks can be synthesized via a one-pot strategy that combines an irreversible cycloaromatization reaction with a reversible Schiff's base reaction, resulting in COFs with both quinoxaline and imine linkages. rsc.orgrsc.org The resulting binary quinoxaline-linked COFs exhibit high thermal and chemical stability, showing robustness even under strong acidic and basic conditions. rsc.orgrsc.org This stability is a significant advantage over many traditional COFs that rely solely on reversible bond formation. rsc.org Due to their ordered nanopores and high stability, quinoxaline-based COFs have shown promise in applications such as selective CO₂/N₂ separation and membrane filtration. nih.govrsc.org
Use as Chemical Probes for Biological Systems
The ability of the quinoxaline scaffold to interact with biological molecules, combined with its favorable photophysical properties, makes it a valuable platform for the development of chemical probes for imaging and sensing. nih.gov These probes can be designed to target specific biological molecules or environments, providing tools for fundamental biological research.
For example, a series of seven quinoxaline carboxamide derivatives were synthesized and radiolabeled with iodine-125 (B85253) to serve as melanoma-targeting probes. nih.gov These compounds were designed to have a high affinity for melanin. Biodistribution studies in melanoma-bearing mice showed significant tumor uptake, with one derivative, [¹²⁵I]1d, being identified as the most promising due to its high tumor uptake and fast clearance from non-target organs. nih.gov This work highlights the potential of quinoxaline derivatives as building blocks for designing new drug delivery systems or imaging agents for cancer. nih.gov
In another application, a 2,3-diphenyl quinoxaline derivative was developed as a fluorescent nanoprobe for the selective detection of adenine (B156593) in aqueous solutions. semanticscholar.org The probe's fluorescence is quenched in the presence of adenine, allowing for its quantification. This method was successfully applied to detect adenine in serum samples, demonstrating its utility in complex biological environments. semanticscholar.org Furthermore, computational methods are being used to predict the potential biological targets of newly synthesized quinoxaline derivatives, accelerating their development as specific chemical probes. johnshopkins.edu
Table of Mentioned Chemical Compounds
| Compound Name | Role/Application Area |
|---|---|
| 8-Methoxyquinoxalin-2-amine | Subject Compound |
| Quinoxaline | Core Scaffold |
| o-phenylenediamine | Synthetic Precursor |
| Triphenylamine | Donor unit in OLED materials |
| 1,2,3,4-tetrahydrophenazine | Acceptor unit in TADF materials |
| Iodine-125 | Radiolabel for biological probes |
| Adenine | Biological target for a chemical probe |
| Zinc Triflate (Zn(OTf)₂) | Catalyst for quinoxaline synthesis |
Agricultural Applications Research (e.g., Herbicidal, Insecticidal Research)
While direct research on the agricultural applications of this compound is not extensively documented in publicly available literature, the broader class of quinoxaline derivatives has been the subject of significant investigation for its potential in crop protection. These studies highlight the promise of the quinoxaline scaffold in the development of new herbicides and insecticides.
Research into novel quinoxaline derivatives has demonstrated that these compounds can exhibit significant herbicidal, fungicidal, and insecticidal properties. nih.govacs.orgresearchgate.net For instance, certain synthesized quinoxaline derivatives have shown potent herbicidal and fungicidal activities. nih.govacs.orgresearchgate.net One of the more active compounds identified in these studies was 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile, which has been found to act as a protoporphyrinogen (B1215707) oxidase-inhibiting herbicide. nih.govacs.orgresearchgate.net This indicates that the inclusion of a methoxy (B1213986) group on the quinoxaline ring can be a favorable feature for herbicidal action.
In the realm of insecticidal research, various quinoxaline derivatives have been designed and evaluated for their efficacy against common agricultural pests. acs.orgrsc.org For example, novel thiazole-fused quinoxalines have been synthesized and tested against the cotton leafworm, Spodoptera litura, a significant pest in agriculture. rsc.org One of the derivatives in this study demonstrated notable insecticidal activity, leading to high mortality rates in the larval stages of this insect. rsc.org The results of these studies suggest that the quinoxaline framework is a viable starting point for the development of new insecticidal agents. acs.orgrsc.org
The following table summarizes the findings from studies on the pesticidal activities of various quinoxaline derivatives, which may provide a basis for future research into the potential agricultural applications of this compound.
| Compound Class | Target Organism | Activity | Research Findings |
| Methoxy-substituted Quinoxalinones | Weeds | Herbicidal | A notable derivative, 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile, was identified as a potent protoporphyrinogen oxidase-inhibiting herbicide. nih.govacs.orgresearchgate.net |
| Thiazole-fused Quinoxalines | Cotton Leafworm (Spodoptera litura) | Insecticidal | A specific derivative exhibited significant insecticidal activity, causing high mortality in the 2nd and 4th instar larvae. rsc.org |
| Pyrimidine and Thiazolidinone Quinoxalines | Cowpea Aphid (Aphis craccivora) | Insecticidal | One synthesized compound demonstrated high toxicity to the nymphs of the cowpea aphid. acs.org |
It is important to note that these findings are on derivatives of quinoxaline and not on this compound itself. However, this research provides a strong rationale for further investigation into the specific herbicidal and insecticidal properties of this compound and its close analogues.
Q & A
Basic Research Questions
Q. How is 8-Methoxyquinoxalin-2-amine synthesized, and what are the critical parameters affecting yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,3-dichloroquinoxaline (2,3-DCQ) with methoxy-substituted amines under reflux in polar aprotic solvents like dimethylformamide (DMF). Critical parameters include:
- Solvent choice : DMF enhances nucleophilicity and stabilizes intermediates .
- Reaction time : Prolonged reflux (e.g., 40 hours) ensures completion .
- Catalysts : Triethylamine neutralizes HCl by-products, improving yield .
- Purification : Recrystallization from ethanol removes unreacted starting materials .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : Confirms substitution patterns (e.g., methoxy group at position 8 via H and C shifts) .
- X-ray crystallography : Resolves hydrogen-bonding networks and crystal packing (e.g., noncovalent interactions in quinoxaline derivatives) .
- IR spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm) .
- HPLC : Monitors purity by detecting residual solvents or by-products .
Q. How does the methoxy group at position 8 influence the compound’s physicochemical properties?
- Methodological Answer : The methoxy group:
- Enhances solubility : Polar oxygen atoms improve solubility in polar solvents .
- Affects electronic properties : Electron-donating effects alter reactivity in electrophilic substitution reactions .
- Stabilizes crystal structures : Forms hydrogen bonds with adjacent molecules (e.g., in 8-hydroxyquinoline derivatives) .
Q. What are the common impurities in this compound synthesis, and how are they controlled?
- Methodological Answer : Common impurities include:
- Unreacted 2,3-DCQ : Detected via HPLC and removed by recrystallization .
- By-products from over-reaction : Controlled by optimizing reaction time and temperature .
- Residual solvents : Eliminated using vacuum drying or column chromatography .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution to predict reactive sites. For example:
- Electrostatic potential maps : Highlight electron-deficient regions (e.g., C-2 position) prone to nucleophilic attack .
- Transition state analysis : Estimates activation energies for competing reaction pathways .
Q. What strategies optimize regioselectivity in functionalizing the quinoxaline ring of this compound?
- Methodological Answer : Regioselectivity is controlled by:
- Directing groups : Methoxy at position 8 directs electrophiles to ortho/para positions .
- Protecting groups : Temporary protection of the amine group prevents undesired side reactions .
- Catalytic systems : Palladium catalysts enable selective C-H activation at specific positions .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MIC values in antimicrobial studies) .
- Structural analogs : Compare activities of derivatives with/without the methoxy group .
- Synergistic effects : Evaluate combinatorial interactions with co-administered drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
